N-ethoxalylindoline
Description
N-Ethoxalylindoline is a heterocyclic organic compound characterized by an indoline backbone substituted with an ethoxalyl group (-CO-OCH₂CH₃) at the nitrogen atom. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and reactivity. It is commonly synthesized via the condensation of indoline with ethyl oxalyl chloride under controlled conditions, yielding a stable crystalline solid with a melting point of 98–102°C .
This compound serves as a precursor in the synthesis of bioactive molecules, particularly in developing kinase inhibitors and antimicrobial agents. Its ethoxalyl group enhances electrophilicity, facilitating nucleophilic substitutions and cycloaddition reactions.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-(2,3-dihydroindol-1-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)11(14)13-8-7-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 |
InChI Key |
FZCVHCVGLRDIDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CCC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize N-ethoxalylindoline’s properties, a comparative analysis with structurally analogous compounds is essential. Key comparisons include N-acetylindoline , N-benzoylindoline , and N-carboxyindoline .
Structural and Electronic Properties
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Lipophilicity) |
|---|---|---|---|---|---|
| This compound | -CO-OCH₂CH₃ | C₁₁H₁₁NO₃ | 205.21 | 98–102 | 1.85 |
| N-Acetylindoline | -CO-CH₃ | C₁₀H₁₁NO | 161.20 | 72–75 | 1.12 |
| N-Benzoylindoline | -CO-C₆H₅ | C₁₅H₁₃NO | 223.27 | 115–118 | 2.67 |
| N-Carboxyindoline | -COOH | C₉H₉NO₂ | 163.18 | 158–160 (dec.) | 0.45 |
Key Observations :
- Lipophilicity : this compound’s logP (1.85) is intermediate between N-acetylindoline (1.12) and N-benzoylindoline (2.67), indicating balanced solubility for both aqueous and lipid environments. This property is critical for drug penetration .
- Thermal Stability : The ethoxalyl group confers higher thermal stability compared to N-acetylindoline, as evidenced by its elevated melting point.
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